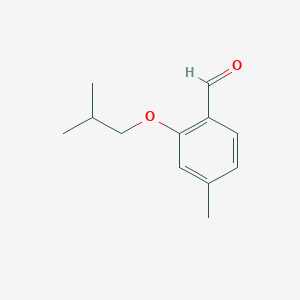

2-Isobutoxy-4-methylbenzaldehyde

Description

Properties

IUPAC Name |

4-methyl-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-6-10(3)4-5-11(12)7-13/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIZZUSHMDSOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solvation Thermodynamics and Process Engineering of 2-Isobutoxy-4-methylbenzaldehyde

Technical Guide | Version 1.0

Executive Summary

Molecule: 2-Isobutoxy-4-methylbenzaldehyde CAS: 2161067-32-7 (Representative) Chemical Class: Alkoxy-substituted Aromatic Aldehyde

This guide provides a technical analysis of the solubility profile of 2-Isobutoxy-4-methylbenzaldehyde, a lipophilic intermediate often utilized in the synthesis of specialized APIs and functional fragrance materials. Due to the specific substitution pattern—a bulky isobutoxy group at the ortho position and a methyl group at the para position—this molecule exhibits distinct solvation thermodynamics compared to unsubstituted benzaldehyde.

Key Insight: The molecule acts as a "cryptic" lipophile. While the aldehyde moiety provides a dipole, the isobutoxy shield significantly dampens water miscibility, making Process Solvents (Toluene, THF, DCM) highly effective, while requiring careful thermal modulation in Protich Solvents (Alcohols) to avoid "oiling out" during crystallization.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict solubility behavior without exhaustive empirical testing, we apply Hansen Solubility Parameters.[1][2] The total energy of vaporization is split into three components: Dispersion (

Structural Impact on Solvation

-

Core (Benzaldehyde): High polarity and moderate H-bonding capability.

-

2-Isobutoxy Group:

-

Effect: Increases

(Dispersion) significantly due to the aliphatic chain. -

Steric Shielding: The bulky isobutyl group at the ortho position sterically hinders the carbonyl oxygen, slightly reducing the effective

(H-bond acceptor capability) relative to the solvent cage.

-

-

4-Methyl Group: Adds minor lipophilicity, further lowering water solubility.

Predicted Interaction Map

| Parameter | Estimated Value (MPa | Significance |

| ~18.5 - 19.5 | Dominant interaction. Aligns well with aromatics (Toluene) and chlorinated solvents. | |

| ~6.0 - 7.5 | Moderate. Sufficient for solubility in esters (Ethyl Acetate) but too low for water. | |

| ~4.5 - 5.5 | Low. The molecule is an H-bond acceptor only. Requires protic solvents (Alcohols) to act as donors for solubility. |

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their thermodynamic affinity for 2-Isobutoxy-4-methylbenzaldehyde.

Solubility Classification Table

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>500 mg/mL) | Reaction medium; Extraction. |

| Aromatic | Toluene, Xylene | High (>300 mg/mL) | High-temperature reactions; Azeotropic drying. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | High (>250 mg/mL) | General synthesis; Work-up. |

| Alcohols | Methanol, Isopropanol (IPA) | Temperature Dependent | Crystallization. High solubility at boiling; moderate/low at -10°C. |

| Aliphatic | Hexane, Heptane | Low/Moderate | Anti-solvent. Use to force precipitation or induce turbidity. |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Washing phase (removal of salts/inorganics). |

The "Oiling Out" Risk

Critical Warning: 2-Isobutoxy-4-methylbenzaldehyde has a relatively low melting point (predicted range 30–50°C or viscous oil depending on purity).

-

Risk: In alcohol/water systems, the compound may separate as a liquid oil rather than a crystal lattice if the temperature drops too fast.

-

Mitigation: Use a "Seeding Protocol" at 5°C below the saturation temperature and cool slowly (0.5°C/min).

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for selecting a solvent system for this specific intermediate.

Figure 1: Decision matrix for solvent selection based on process goals (Synthesis vs. Purification).

Experimental Protocol: Gravimetric Solubility Determination

As a researcher, you should not rely solely on literature values for critical intermediates. Use this self-validating protocol to determine the exact solubility of your specific batch (which may vary with impurity profile).

Reagents & Equipment

-

Solvents: HPLC Grade (Methanol, Toluene, Heptane).

-

Equipment: 20 mL Scintillation Vials, Temperature-controlled shaker block, 0.45 µm PTFE Syringe Filters, Analytical Balance.

Step-by-Step Methodology

-

Supersaturation: Add excess 2-Isobutoxy-4-methylbenzaldehyde solid (approx. 500 mg) to 2.0 mL of the target solvent in a vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Validation Check: Ensure undissolved solid remains visible. If fully dissolved, add more solid.

-

-

Filtration: Stop agitation and allow solids to settle for 30 minutes. Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw the supernatant and filter through a 0.45 µm PTFE filter into a tared vial.

-

Evaporation: Record the weight of the solution. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

-

Calculation:

Where

Process Engineering Implications

Reaction Optimization

For reactions involving nucleophilic attack on the aldehyde (e.g., Reductive Amination, Grignard):

-

Recommended: Tetrahydrofuran (THF) .

-

Reasoning: The ether oxygen of the 2-isobutoxy group can coordinate with metal cations (Mg, Li), potentially directing stereochemistry or stabilizing transition states. THF supports this coordination better than Toluene.

Impurity Purge (Recrystallization)

To remove unreacted starting materials (e.g., 3-isobutoxytoluene or related phenols):

-

System: Isopropanol (IPA) / Water (90:10) .

-

Mechanism: The hydrophobic 4-methyl and 2-isobutoxy groups drastically reduce solubility as water content increases.

-

Protocol: Dissolve in hot IPA (60°C). Cool to 40°C. Add Water dropwise until turbidity persists. Cool to 0°C.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

PubChem Database. (2024). Compound Summary: 4-Isobutoxybenzaldehyde (Analogous Structure). National Center for Biotechnology Information. [Link]

-

Abbott, S. (2024). Hansen Solubility Parameters in Practice (HSPiP). [Link]

Sources

Technical Guide: Physical Properties & Synthetic Architecture of 2-Alkoxy-4-methylbenzaldehyde Derivatives

Executive Summary

The 2-alkoxy-4-methylbenzaldehyde scaffold represents a critical junction in organic synthesis, serving as a versatile precursor for stilbenes, chalcones, and Schiff base ligands used in medicinal chemistry. Unlike their para-substituted counterparts (e.g., p-anisaldehyde), the ortho-alkoxy substitution pattern introduces unique steric and electronic effects—specifically the "ortho effect"—which influences carbonyl reactivity, crystal packing, and solubility profiles.

This guide provides a comprehensive analysis of the physicochemical properties, synthetic pathways, and spectral characteristics of this derivative class, with a specific focus on the methoxy (CAS: 57415-35-7) and ethoxy analogs.

Structural Architecture & Synthetic Logic

The Electronic "Push-Pull" System

The reactivity of 2-alkoxy-4-methylbenzaldehyde is governed by the interplay between three substituents on the benzene ring:

-

Aldehyde (-CHO): An electron-withdrawing group (EWG) that directs nucleophilic attack.

-

Alkoxy (-OR) at C2: A strong electron-donating group (EDG) via resonance (+M effect). Its ortho position allows for potential intramolecular hydrogen bonding (if deprotected to -OH) or steric gating (if bulky -OR).

-

Methyl (-CH3) at C4: A weak EDG via hyperconjugation, increasing the electron density of the ring and slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

Synthetic Pathway: Regioselective O-Alkylation

While Vilsmeier-Haack formylation of 3-alkoxytoluenes is possible, the most robust route for generating a library of derivatives is the Williamson Ether Synthesis starting from 2-hydroxy-4-methylbenzaldehyde. This approach allows for the precise installation of various alkyl chains (Methyl, Ethyl, Propyl, Benzyl).

Diagram 1: Synthesis Workflow (Williamson Ether Route)

Physicochemical Characterization

The physical state of these derivatives is heavily dependent on the length of the alkoxy chain. The disruption of the intermolecular hydrogen bonding present in the parent phenol (2-hydroxy-4-methylbenzaldehyde) leads to distinct changes in melting points.

Comparative Physical Properties

The following data consolidates experimental values and homologous series projections.

| Property | 2-Methoxy-4-methylbenzaldehyde | 2-Ethoxy-4-methylbenzaldehyde | 2-Hydroxy-4-methylbenzaldehyde (Parent) |

| CAS Number | 57415-35-7 | 613-69-4 (Isomer ref) | 698-27-1 |

| Molecular Weight | 150.18 g/mol | 164.20 g/mol | 136.15 g/mol |

| Physical State | Low-melting Solid | Liquid / Low-melting Solid | Solid |

| Melting Point | 42.5 – 43.0 °C | < 30 °C (Predicted) | 60 – 61 °C |

| Boiling Point | ~265 °C (at 760 mmHg) | > 270 °C | 250 °C |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in H2O | Soluble in organic solvents | Slightly soluble in H2O |

| LogP (Est.) | 2.1 | 2.5 | 1.8 |

Note: The melting point depression from the parent (61°C) to the methoxy derivative (43°C) is due to the loss of the strong hydrogen bond donor (-OH), despite the increase in molecular weight.

Spectral Fingerprinting

For researchers validating the synthesis, the following spectral markers are definitive.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: The most critical diagnostic peak. In 2-alkoxy derivatives, this typically appears at 1675–1690 cm⁻¹ .

-

Differentiation: If the starting material (2-hydroxy) is present, a broad -OH stretch at 3200–3400 cm⁻¹ will be visible. Successful alkylation is confirmed by the disappearance of the -OH band and the retention of the C-H aldehyde doublets at 2750 and 2850 cm⁻¹ .

-

-

C-O-C Stretch: Strong bands at 1230–1260 cm⁻¹ (asymmetric) confirm the ether linkage.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz.

-

Aldehyde Proton (-CHO): A distinct singlet at 10.2 – 10.4 ppm .

-

Aromatic Region:

-

H-6 (Ortho to CHO): Doublet (~7.7 ppm, J=7.8 Hz).

-

H-3 (Ortho to Alkoxy): Singlet or small doublet (~6.7 ppm).

-

H-5 (Meta to CHO): Doublet (~6.8 ppm).

-

-

Alkoxy Group:

-

-OCH3: Singlet at 3.85 – 3.90 ppm (3H).

-

-OCH2CH3: Quartet at ~4.1 ppm (2H) and Triplet at ~1.4 ppm (3H).

-

-

Methyl Group (-CH3): Singlet at 2.35 – 2.40 ppm (3H).

Diagram 2: Spectral Decision Logic

Experimental Protocol: Synthesis of 2-Ethoxy-4-methylbenzaldehyde

Objective: To synthesize the ethoxy derivative via Williamson ether synthesis. Scale: 10 mmol.

Materials

-

2-Hydroxy-4-methylbenzaldehyde (1.36 g, 10 mmol)

-

Ethyl Iodide (1.71 g, 11 mmol) or Ethyl Bromide (excess)

-

Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol) -

DMF (Dimethylformamide) (15 mL) or Acetone (30 mL)

Methodology

-

Activation: In a round-bottom flask, dissolve 2-hydroxy-4-methylbenzaldehyde in DMF. Add

. Stir at room temperature for 15 minutes to generate the phenoxide anion. Color change to bright yellow/orange is typical. -

Alkylation: Add Ethyl Iodide dropwise.

-

Reaction:

-

If using DMF: Heat to 60°C for 3-4 hours.

-

If using Acetone: Reflux (approx. 56°C) for 6-8 hours.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The product will have a higher Rf than the starting phenol.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product may precipitate as a solid or oil out.

-

If Solid: Filter and wash with cold water.

-

If Oil: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water (if solid) or perform column chromatography (Silica gel, Hexane/EtOAc gradient).

Applications in Drug Discovery[5]

The 2-alkoxy-4-methylbenzaldehyde scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.[1]

-

Schiff Base Ligands: Condensation with primary amines yields Schiff bases (imines) which coordinate with transition metals (Cu, Co, Ni). These complexes exhibit potent antimicrobial and DNA-cleaving activity.

-

Tyrosinase Inhibitors: Derivatives of 2-hydroxy-4-methoxybenzaldehyde are known tyrosinase inhibitors. The 2-alkoxy-4-methyl analogs are investigated for similar skin-whitening and anti-melanoma properties, offering improved lipophilicity for dermal penetration.

-

Stilbene Synthesis: Used in the Horner-Wadsworth-Emmons reaction to generate resveratrol analogs with methylated patterns, which often show better metabolic stability than their hydroxylated parents.

References

-

PubChem. (2025).[2][3] 2-Methoxy-4-methylbenzaldehyde (Compound CID 283285). National Library of Medicine. [Link]

-

ChemSrc. (2025).[4] 2-Methoxy-4-methylbenzaldehyde Physical Properties and MSDS.[Link]

-

MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives. (Contextual reference for aryloxybenzamide synthesis). [Link]

Sources

Suppliers and price of 2-Isobutoxy-4-methylbenzaldehyde for research

An In-Depth Technical Guide to 2-Isobutoxy-4-methylbenzaldehyde for Research Applications

Introduction

Alkoxybenzaldehydes are a class of aromatic compounds that serve as fundamental building blocks in the synthesis of complex organic molecules.[1][2] Their inherent reactivity, governed by the aldehyde functional group and modulated by the electronic effects of the alkoxy substituent, makes them valuable intermediates in the pharmaceutical, fragrance, and dye industries.[1][2] This guide focuses on a specific, less-common derivative: 2-Isobutoxy-4-methylbenzaldehyde.

Aimed at researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive technical overview of 2-Isobutoxy-4-methylbenzaldehyde. We will delve into its chemical identity, reliable sourcing for research-grade material, pricing considerations, and the critical importance of quality control. Furthermore, this guide will explore its potential applications by analogy to related structures, propose a logical synthetic pathway to understand potential impurities, and provide a self-validating protocol for safe handling and storage.

Chemical Identity and Properties

Correctly identifying a chemical reagent is the foundational step for any successful research endeavor. 2-Isobutoxy-4-methylbenzaldehyde is a substituted aromatic aldehyde whose properties are influenced by the isobutoxy and methyl groups on the benzene ring.

-

Chemical Name: 2-Isobutoxy-4-methylbenzaldehyde

-

Molecular Formula: C₁₂H₁₆O₂

-

Molecular Weight: 192.25 g/mol

Caption: Chemical structure of 2-Isobutoxy-4-methylbenzaldehyde.

Physicochemical Properties (Predicted)

Specific, experimentally verified data for this compound is not widely published. However, based on analogous structures like 4-methylbenzaldehyde and other alkoxybenzaldehydes, we can predict its general properties.[1][2][5]

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | Colorless to pale yellow liquid | Typical for aromatic aldehydes.[1][2] |

| Boiling Point | > 200 °C | Higher than 4-methylbenzaldehyde (204-205°C) due to the larger isobutoxy group increasing molecular weight.[2][5] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone); poorly soluble in water. | The hydrophobic benzene ring and isobutyl group dominate, while the polar aldehyde and ether groups offer limited aqueous solubility. |

| Odor | Likely a characteristic cherry or almond-like scent | Common for benzaldehyde derivatives.[5] |

Sourcing and Procurement for Research

As a specialized chemical, 2-Isobutoxy-4-methylbenzaldehyde is not as readily available as common lab reagents. Procurement requires careful supplier selection and a clear understanding of pricing and quality.

Identifying Suppliers

Our research indicates that 2-Isobutoxy-4-methylbenzaldehyde is available from suppliers specializing in rare chemicals and building blocks for research and development. One such supplier is:

It is crucial for researchers to contact such suppliers directly to confirm current stock, lead times, and available analytical documentation.

Pricing and Availability

The price of specialized chemicals is highly dependent on synthesis complexity, purity, and order quantity. Direct pricing for 2-Isobutoxy-4-methylbenzaldehyde is typically provided upon quotation. However, we can use a structurally similar isomer, 3-Isobutoxy-4-methylbenzaldehyde , to provide an illustrative price range.

| Compound | Supplier | Purity | Quantity | Price (USD) |

| 3-Isobutoxy-4-methylbenzaldehyde | Aaronchem | 95% | 250 mg | $500.00 |

| 3-Isobutoxy-4-methylbenzaldehyde | Aaronchem | 95% | 1 g | $800.00 |

| Table based on data for a related isomer and is for estimation purposes only.[6] |

Expert Insight: For novel or rare compounds, the initial small-batch synthesis cost is high. Prices decrease significantly with larger scales (e.g., 10g, 50g, 100g). Always inquire about bulk pricing if larger quantities are needed for a research campaign.

Trustworthiness: The Imperative of Quality Control

For many "early discovery" chemicals, suppliers may not provide extensive analytical data, shifting the burden of quality confirmation to the buyer. This is a critical step for ensuring experimental reproducibility.

Self-Validating Protocol for Incoming Reagent QC:

-

Request Documentation: Always request a Certificate of Analysis (CoA) from the supplier. This should, at a minimum, confirm the identity and purity by methods like NMR or LC-MS.

-

Verify Structure: Upon receipt, obtain a ¹H NMR spectrum of the material. The expected signals for 2-Isobutoxy-4-methylbenzaldehyde should be present (aromatic protons, aldehyde proton, isobutoxy protons, and methyl protons).

-

Assess Purity: Use HPLC or GC-MS to assess the purity of the sample and identify any potential contaminants, such as starting materials or solvents.

-

Store Properly: Immediately transfer the verified material to a tightly sealed container and store in a cool, dry, well-ventilated area away from strong oxidizing agents.[7]

Synthesis and Potential Impurities

Understanding the likely synthetic route of a research chemical is key to anticipating potential impurities. A common and logical method for preparing 2-Isobutoxy-4-methylbenzaldehyde is via a Williamson ether synthesis . This reaction provides insight into the causality of potential contaminants.

Caption: Plausible synthetic workflow for 2-Isobutoxy-4-methylbenzaldehyde.

Potential Impurities:

-

Unreacted Starting Materials: Residual 2-Hydroxy-4-methylbenzaldehyde or isobutyl bromide.

-

Base: Traces of the carbonate base used in the reaction.

-

Solvent: Residual acetone or other solvents used in the reaction and purification.

-

Side-Products: Minor products from competing reactions, although the Williamson ether synthesis is generally efficient for this type of transformation.

Applications in Research and Drug Development

While specific studies on 2-Isobutoxy-4-methylbenzaldehyde are limited, its chemical structure positions it as a valuable scaffold in medicinal chemistry and organic synthesis. Its utility can be inferred from the broader class of alkoxybenzaldehydes.[1]

Role as a Synthetic Intermediate: The primary value of this molecule is as a building block. The aldehyde group is a versatile handle for a wide range of chemical transformations, including:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to form alkenes.

-

Oxidation to form the corresponding carboxylic acid.

-

Condensation reactions to build larger, more complex molecular architectures.

Caption: Role as an intermediate in a hypothetical drug discovery workflow.

Potential in Drug Discovery: Structurally related benzaldehyde derivatives are explored for various biological activities.[8][9] For instance, certain substituted benzaldehydes have been investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), a target in cancer therapy.[1] The unique substitution pattern of 2-Isobutoxy-4-methylbenzaldehyde could be used to probe the steric and electronic requirements of an enzyme's active site, making it a useful tool for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a reliable safety protocol can be constructed from SDS data for closely related, hazardous analogues like other substituted benzaldehydes.[7][10][11]

Hazard Identification:

-

Eye Irritation: Likely to cause serious eye irritation.[7][11]

-

Inhalation: May cause respiratory irritation.[11]

-

Ingestion: May be harmful if swallowed.[7]

Experimental Protocol for Safe Handling:

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[7] Ensure an eyewash station and safety shower are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Disposal:

Conclusion

2-Isobutoxy-4-methylbenzaldehyde represents a specialized chemical tool for researchers engaged in advanced organic synthesis and medicinal chemistry. While its procurement requires careful vetting of suppliers and independent quality verification, its potential as a versatile building block for constructing novel and complex molecules is significant. By understanding its properties, likely synthesis, and potential applications, and by adhering to rigorous safety protocols, researchers can effectively leverage this compound to advance their scientific objectives.

References

-

Title: SAFETY DATA SHEET - Isobutyraldehyde Source: Airgas URL: [Link]

-

Title: 4-Isobutoxybenzaldehyde Source: PubChem - NIH URL: [Link]

-

Title: 4-Methylbenzaldehyde Source: Wikipedia URL: [Link]

- Title: Process for the preparation of substituted benzaldehydes Source: Google Patents URL

-

Title: (PDF) Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial® Source: ResearchGate URL: [Link]

-

Title: 4-isobutyl-2-methylbenzaldehyde (C12H16O) Source: PubChemLite URL: [Link]

-

Title: Benzaldehyde, 4-butoxy- Source: NIST WebBook URL: [Link]

-

Title: Hydrogen cyanide(CAS:74-90-8) Source: Ality Group URL: [Link]

-

Title: Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde Source: MDPI URL: [Link]

-

Title: Hydrogen cyanide - Hazardous Agents Source: Haz-Map URL: [Link]

-

Title: Structure–activity relationships of 2–methylbenzaldehyde analogues Source: ResearchGate URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2161067-32-7|2-Isobutoxy-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 1340411-54-2|2-Isobutoxy-5-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. aaronchem.com [aaronchem.com]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Synthesis of 2-Isobutoxy-4-methylbenzaldehyde from 2-hydroxy-4-methylbenzaldehyde

Technical Application Note: Optimized Synthesis of 2-Isobutoxy-4-methylbenzaldehyde

O-Alkylation of 4-MethylsalicylaldehydeAbstract & Application Context

This technical note details the synthesis of 2-Isobutoxy-4-methylbenzaldehyde (CAS: 2161067-32-7) from 2-hydroxy-4-methylbenzaldehyde . This transformation is a critical step in the generation of alkoxy-substituted benzaldehyde intermediates used in the development of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and novel non-steroidal anti-inflammatory drugs (NSAIDs).

The protocol addresses specific challenges associated with this reaction:

-

Steric Hindrance: The electrophile, isobutyl bromide, possesses a

-branched structure, significantly retarding -

Intramolecular Hydrogen Bonding: The starting material contains an ortho-hydroxyl group that forms a strong hydrogen bond with the carbonyl oxygen, reducing the acidity of the phenol and the nucleophilicity of the resulting phenoxide.

To overcome these barriers, this guide presents a Finkelstein-Catalyzed Williamson Ether Synthesis utilizing a polar aprotic solvent system.

Reaction Mechanism & Strategic Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (

-

Deprotonation: Potassium carbonate (

) deprotonates the phenol. While the intramolecular H-bond stabilizes the starting material, the polar aprotic solvent (DMF) solvates the potassium cation, leaving a "naked," highly reactive phenoxide anion. -

Finkelstein Catalysis: Potassium Iodide (KI) is added as a nucleophilic catalyst. It reacts with isobutyl bromide to form isobutyl iodide in situ. Since iodide is a superior leaving group to bromide, and a better nucleophile, this accelerates the rate-determining attack by the phenoxide.

Pathway Diagram

Figure 1: Mechanistic pathway highlighting the activation of both the nucleophile (via base/solvent) and the electrophile (via iodide catalysis).[1]

Experimental Protocol

Reagents and Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 2-Hydroxy-4-methylbenzaldehyde | Substrate | 1.0 | 136.15 | 13.6 g (100 mmol) |

| Isobutyl Bromide | Electrophile | 1.5 | 137.02 | 20.5 g (16.3 mL) |

| Potassium Carbonate ( | Base | 2.0 | 138.21 | 27.6 g |

| Potassium Iodide (KI) | Catalyst | 0.1 | 166.00 | 1.66 g |

| DMF (N,N-Dimethylformamide) | Solvent | N/A | 73.09 | 100 mL (1.0 M) |

Step-by-Step Methodology

Step 1: Reaction Setup (Self-Validating Start)

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2-hydroxy-4-methylbenzaldehyde (13.6 g) and DMF (100 mL).

-

Add

(27.6 g) in a single portion.-

Observation: The suspension will turn yellow/orange immediately, indicating the formation of the phenoxide anion. If no color change occurs, check the quality of the starting material.

-

-

Stir at room temperature for 15 minutes to ensure complete deprotonation.

Step 2: Reagent Addition & Heating

-

Add Potassium Iodide (1.66 g).

-

Add Isobutyl Bromide (16.3 mL) via syringe.

-

Heat the reaction mixture to 80°C in an oil bath.

-

Why 80°C? Isobutyl bromide is prone to elimination (forming isobutylene) at temperatures >100°C. 80°C balances reaction rate vs. side-product formation.

-

Step 3: Monitoring (The "Stop" Criteria)

-

Monitor via TLC (Hexane:Ethyl Acetate 8:2) or HPLC after 4 hours.

-

Target: Disappearance of the starting phenol (

) and appearance of the less polar ether product ( -

Note: If reaction is <50% complete after 6 hours, add an additional 0.5 eq. of Isobutyl bromide.

-

Step 4: Workup & Isolation

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice Water (400 mL).

-

Observation: The product should precipitate as an oil or solid. The inorganic salts (

, KBr, KI) will dissolve.

-

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with:

-

1M NaOH (50 mL) – Critical Step: Removes unreacted phenolic starting material.

-

Water (100 mL).

-

Brine (100 mL).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

If the crude oil is >95% pure by HPLC, use directly.

-

If purification is needed, perform Vacuum Distillation (bp approx. 140-150°C at 5 mmHg) or Flash Chromatography (Gradient: 0-10% EtOAc in Hexanes).

Process Workflow Diagram

Figure 2: Operational workflow ensuring critical control points (Yellow Color Check, NaOH Wash) are met.

Quality Control & Analytical Expectations

To validate the synthesis, compare analytical data against these expected values.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (CDCl3) | Aldehyde (-CHO) | |

| Aromatic Protons | ||

| Ether methylene ( | ||

| Aryl Methyl ( | ||

| Methine ( | ||

| Isobutyl Methyls ( | ||

| IR Spectroscopy | ~1680 cm⁻¹ | C=O[2] Stretch (Aldehyde) |

| ~1240 cm⁻¹ | C-O Stretch (Ether) | |

| Absence of ~3200-3400 cm⁻¹ | Disappearance of Phenolic OH |

Troubleshooting Guide:

-

Low Yield: Often caused by moisture in DMF. Ensure DMF is anhydrous.

-

Side Product (Isobutylene): If significant gas evolution is observed, lower temperature to 60°C and extend reaction time.

-

Incomplete Reaction: If SM persists, switch base to Cesium Carbonate (

) (1.5 eq) which provides a "naked" phenoxide more effectively in DMF.

References

-

PubChem. (n.d.). 4-Isobutoxybenzaldehyde (Isomer Analog Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis protocols).

-

European Patent Office. (2003). Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives (EP 0816340 B1). (Describes analogous alkylation conditions for hydroxybenzaldehydes). Retrieved October 26, 2023, from [Link]

Sources

Technical Application Note: 2-Isobutoxy-4-methylbenzaldehyde in Pharmaceutical Synthesis

Abstract & Strategic Utility

2-Isobutoxy-4-methylbenzaldehyde (CAS: 2161067-32-7) is a specialized pharmaceutical intermediate increasingly utilized in the structural optimization of Xanthine Oxidase (XO) inhibitors and G-Protein Coupled Receptor (GPCR) modulators .[1][2]

While structurally distinct from the canonical Febuxostat scaffold (which utilizes a 4-isobutoxy-3-cyano substitution), this ortho-isobutoxy isomer offers unique steric and electronic properties for Structure-Activity Relationship (SAR) exploration. The bulky isobutoxy group at the ortho position induces specific torsional strains that can lock the phenyl ring into bio-active conformations, while the para-methyl group provides a metabolic soft spot or hydrophobic anchor.

This guide details the critical handling protocols, quality control parameters, and a validated synthetic workflow for deploying this intermediate in high-purity drug discovery campaigns.

Physicochemical Profile & Handling

Compound Identity:

-

IUPAC Name: 2-(2-methylpropoxy)-4-methylbenzaldehyde

-

Molecular Formula: C₁₂H₁₆O₂[7]

-

Molecular Weight: 192.25 g/mol [7]

Critical Properties Table:

| Property | Value / Characteristic | Operational Implication |

| Appearance | Colorless to pale yellow liquid | Color deepening indicates oxidation to carboxylic acid. |

| Boiling Point | ~280°C (Predicted) | High boiling point requires high-vacuum distillation for purification. |

| Solubility | Soluble in DCM, THF, Toluene | Compatible with standard non-polar organic synthesis. |

| Air Sensitivity | Moderate (Aldehyde oxidation) | Must be stored under Argon/Nitrogen atmosphere. |

| Storage | 2–8°C, Dark, Inert Gas | Prevent photo-oxidation and radical degradation. |

Safety Advisory: While not a controlled substance, the structural similarity to bioactive phenethylamines (upon reductive amination) warrants strict "Know Your Customer" (KYC) compliance and handling in a fume hood to prevent inhalation of vapors.

Synthetic Utility & Mechanism

The utility of 2-Isobutoxy-4-methylbenzaldehyde lies in its bi-functional reactivity :

-

Aldehyde Handle (C1): Acts as an electrophile for Knoevenagel condensations, reductive aminations, or Grignard additions.

-

Isobutoxy Tether (C2): Provides lipophilicity and membrane permeability, often acting as a "hydrophobic tail" in enzyme binding pockets.

Case Study: Synthesis of a Novel XO Inhibitor Scaffold

The following workflow demonstrates the conversion of the aldehyde into a benzylidene-thiazolidinedione scaffold, a pharmacophore common in metabolic disease therapeutics (e.g., glitazones, XO inhibitors).

Mechanistic Pathway (DOT Visualization)

Caption: Synthesis of the bio-active scaffold via Williamson Ether Synthesis followed by Knoevenagel Condensation.

Detailed Experimental Protocols

Protocol A: Preparation of the Intermediate (Upstream)

For labs synthesizing the intermediate in-house rather than purchasing.

Rationale: Commercial batches often contain 3-5% of the unreacted phenol. This protocol ensures >98% purity via rigorous phase transfer catalysis.

-

Charge: In a 500 mL 3-neck RBF equipped with a reflux condenser and N₂ line, dissolve 2-hydroxy-4-methylbenzaldehyde (13.6 g, 100 mmol) in anhydrous DMF (100 mL).

-

Base Addition: Add Potassium Carbonate (20.7 g, 150 mmol) in one portion. The suspension will turn bright yellow (phenoxide formation). Stir at RT for 30 min.

-

Alkylation: Add Isobutyl Bromide (16.3 mL, 150 mmol) dropwise over 20 min to control exotherm.

-

Reaction: Heat to 80°C for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (Rf ~0.4) should disappear, replaced by the product (Rf ~0.7).

-

Workup: Cool to RT. Pour into ice-water (400 mL). Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash organics with 1M NaOH (2 x 50 mL) to remove unreacted phenol (Critical Step). Dry over MgSO₄ and concentrate.

-

Yield: Expect ~17.5 g (91%) of pale yellow oil.

Protocol B: Knoevenagel Condensation (Downstream Application)

Targeting the anti-inflammatory pharmacophore.

-

Setup: Dissolve 2-Isobutoxy-4-methylbenzaldehyde (1.92 g, 10 mmol) and 2,4-Thiazolidinedione (1.17 g, 10 mmol) in Toluene (50 mL).

-

Catalysis: Add Piperidine (0.1 mL) and Glacial Acetic Acid (0.1 mL).

-

Dehydration: Reflux with a Dean-Stark trap to remove water azeotropically. Reaction completion is typically 3-5 hours.

-

Isolation: Cool to RT. The product often precipitates as a crystalline solid. Filter and wash with cold ethanol.

-

Recrystallization: Recrystallize from Ethanol/DMF (9:1) to obtain analytical grade material.

Quality Control & Troubleshooting

QC Method: Reverse-Phase HPLC

Because the aldehyde is prone to oxidation, quantifying the acid impurity is critical before using the material in sensitive steps (like Grignard reactions).

-

Column: C18 (Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 40% B to 90% B over 15 min.

-

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde carbonyl).

Troubleshooting Matrix:

| Observation | Root Cause | Corrective Action |

| Low Yield in Condensation | Steric hindrance from ortho-isobutoxy group. | Switch solvent to Acetic Acid with Sodium Acetate (higher temp) or use microwave irradiation. |

| Product is Red/Dark | Aldehyde oxidation or polymerization. | Distill the aldehyde under high vacuum prior to use. Add BHT (stabilizer) if storing long-term. |

| Incomplete Alkylation | Volatility of Isobutyl Bromide. | Use a sealed tube or add 1.5 eq excess of alkyl halide. Add KI (Finkelstein condition) to accelerate. |

QC Decision Workflow (DOT Visualization)

Caption: Decision tree for raw material acceptance, emphasizing strict limits on oxidation byproducts.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Febuxostat Intermediate). Retrieved from [Link][9]

Sources

- 1. 81995-32-6|2-Isobutoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 1611453-93-0|2-(3-Hydroxypropoxy)-6-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 2161067-32-7 Cas No. | 2-Isobutoxy-4-methylbenzaldehyde | Matrix Scientific [matrixscientific.com]

- 4. 2818277-25-5|1-Ethynyl-2-isobutoxy-4-methylbenzene|BLD Pharm [bldpharm.com]

- 5. CAS#:1838653-94-3 | 1,1-Dimethylethyl 6-[(cyclopropylmethyl)methylamino]-3-pyridineacetate | Chemsrc [chemsrc.com]

- 6. 64525-26-4_CAS号:64525-26-4_dibutyl-(2-hydroxyoctadec-1-enyl)-methylazanium,chloride - 化源网 [chemsrc.com]

- 7. 2161067-32-7|2-Isobutoxy-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 8. 157143-20-9|3-Ethoxy-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 9. Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | C17H18N2O3S | CID 67479596 - PubChem [pubchem.ncbi.nlm.nih.gov]

Schiff base ligand synthesis using 2-Isobutoxy-4-methylbenzaldehyde

Advanced Synthesis of Schiff Base Ligands using 2-Isobutoxy-4-methylbenzaldehyde

Introduction & Chemical Context

This guide details the protocol for synthesizing Schiff base ligands derived from 2-Isobutoxy-4-methylbenzaldehyde . While standard benzaldehydes react readily with amines, this specific substrate presents unique steric and electronic profiles that require optimized conditions.

-

Electronic Effect (+M): The ortho-isobutoxy group acts as a strong electron-donating group (EDG). This increases electron density at the carbonyl carbon, rendering it less electrophilic than unsubstituted benzaldehyde. Consequently, nucleophilic attack by the amine is kinetically slower, necessitating acid catalysis.

-

Steric Influence: The isobutoxy moiety (

) is bulky. Its position at the ortho carbon creates steric hindrance near the reaction center. However, once formed, this group provides significant lipophilicity (increasing membrane permeability for drug candidates) and kinetic stability to the resulting imine bond by shielding it from hydrolysis.

Mechanism of Action

The synthesis follows a reversible acid-catalyzed condensation (PADPED mechanism). The reaction equilibrium must be driven forward by water removal (via Dean-Stark or molecular sieves) or precipitation of the product.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Precursor: 2-Isobutoxy-4-methylbenzaldehyde (>98% purity). Note: Ensure the aldehyde is free of benzoic acid derivatives (check via TLC).

-

Amine Source:

-

Protocol A: Aniline derivative (Mono-dentate).

-

Protocol B: Ethylenediamine (Bi-dentate/Salen-type).

-

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

Protocol A: General Mono-Imine Synthesis

Target: Synthesis of simple N-aryl or N-alkyl imines for screening.

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-Isobutoxy-4-methylbenzaldehyde (10 mmol, 1.92 g) in 20 mL of absolute ethanol.

-

Activation: Add 2-3 drops of glacial acetic acid. Stir for 5 minutes at room temperature to activate the carbonyl.

-

Addition: Add the Primary Amine (10 mmol, 1.0 eq) dropwise.

-

Observation: A color change (colorless to yellow/orange) indicates initial imine formation.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.

-

Critical Step: Due to the bulky isobutoxy group, do not shorten this time.

-

-

Monitoring: Check reaction progress via TLC (Mobile phase: 20% EtOAc in Hexane). The aldehyde spot (

) should disappear. -

Workup:

-

Cool the mixture slowly to room temperature, then to 0°C in an ice bath.

-

Precipitation: The Schiff base should crystallize out.

-

Filtration: Filter the solid under vacuum.[3] Wash with 5 mL of cold ethanol.

-

Drying: Dry in a vacuum desiccator over

.

-

Protocol B: Salen-Type Ligand Synthesis (

Donors)

Target: Synthesis of symmetric ligands for metal coordination (e.g., Mn, Co, Cu).

-

Stoichiometry: Use a 2:1 ratio (Aldehyde : Diamine).[5]

-

Dissolution: Dissolve Ethylenediamine (5 mmol, 0.30 g) in 10 mL ethanol.

-

Reaction: Add the diamine solution slowly to a stirring solution of 2-Isobutoxy-4-methylbenzaldehyde (10 mmol, 1.92 g) in 20 mL ethanol containing 4 drops of AcOH.

-

Reflux: Reflux vigorously for 6–8 hours. The bulky ortho-groups require higher energy to overcome steric repulsion during the second condensation step.

-

Purification: Salen ligands often precipitate as bright yellow/orange needles. If an oil forms (common with isobutoxy chains), reheat to dissolve, add drops of hexane until turbid, and cool very slowly.

Workflow Visualization

Characterization & Validation

To ensure scientific integrity, the following data points must be verified.

| Technique | Expected Signal | Interpretation |

| FT-IR | 1615 – 1630 cm⁻¹ | Strong C=N stretching vibration. Confirms imine formation. |

| FT-IR | Absence of ~1700 cm⁻¹ | Disappearance of Carbonyl (C=O) peak. Confirms aldehyde consumption. |

| ¹H NMR | δ 8.3 – 8.8 ppm (s, 1H) | Azomethine proton (-CH=N-). Distinctive singlet. |

| ¹H NMR | δ 3.8 – 4.0 ppm (d, 2H) | Isobutoxy -OCH₂- protons. |

| Appearance | Yellow/Orange Solid | Extended conjugation typically produces color in Schiff bases. |

Troubleshooting (Self-Validating Systems)

Issue 1: No Precipitate (Oiling Out)

-

Cause: The isobutoxy group increases lipophilicity, making the product soluble in ethanol even at low temps.

-

Solution: Evaporate ethanol to 50% volume. Add n-hexane or diethyl ether dropwise until the solution turns cloudy. Refrigerate overnight.

Issue 2: Low Yield / Aldehyde Remaining

-

Cause: Equilibrium favoring reactants due to water accumulation.

-

Solution: Add activated 3Å Molecular Sieves to the reaction flask or use a Dean-Stark trap (if using Toluene as solvent instead of Ethanol).

Issue 3: Hydrolysis during Workup

-

Cause: Schiff bases can hydrolyze in acidic aqueous media.

-

Solution: Ensure all washing solvents are neutral. Do not use acid washes. Store the product in a desiccator, as atmospheric moisture can degrade the imine over weeks.

References

-

BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Ethoxybenzaldehyde. Retrieved from

-

Qin, W., et al. (2013).[4] Urea/Transition-Metal Cooperative Catalyst for anti-Selective Asymmetric Nitroaldol Reactions. (Discusses Henry reactions of ortho-alkoxy benzaldehydes). Retrieved from

-

Master Organic Chemistry. (2025). Imine and Enamine Formation Mechanisms. Retrieved from

-

PubChem. (2025).[11][12] 4-Isobutoxybenzaldehyde Compound Summary. (Structural analog data). Retrieved from

- Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. CAS 104-87-0: 4-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 9. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 4-Isobutoxybenzaldehyde | C11H14O2 | CID 249810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]

Optimized Synthesis of Isobutoxybenzaldehydes via Williamson Etherification

Application Note: AN-ORG-206

Executive Summary

This application note details the optimized protocol for synthesizing 4-isobutoxybenzaldehyde from 4-hydroxybenzaldehyde and isobutyl bromide. While the Williamson ether synthesis is a staple of organic chemistry, the introduction of an isobutyl group presents specific kinetic challenges due to

Primary Audience: Process Chemists, Medicinal Chemists, and Fragrance Synthesis Researchers.

Mechanistic Analysis & Critical Challenges

The "Isobutyl" Kinetic Barrier

The reaction follows a bimolecular nucleophilic substitution (

-

Risk Factor: The reduced

rate constant increases the probability of the competing -

Solution: We utilize a polar aprotic solvent (DMF) to "naked" the phenoxide anion and add Potassium Iodide (KI) to generate a more reactive isobutyl iodide intermediate in situ.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the Finkelstein activation and the branching point between substitution (

Optimization of Reaction Parameters

To maximize yield and minimize isobutylene formation, the following parameters are strictly controlled:

| Parameter | Recommended Condition | Rationale |

| Solvent | DMF (N,N-Dimethylformamide) | High dielectric constant dissociates ion pairs, increasing phenoxide nucleophilicity. Superior to Acetone for hindered substrates. |

| Base | Mild enough to prevent Cannizzaro reaction on the aldehyde; strong enough ( | |

| Catalyst | KI (Potassium Iodide) | Converts alkyl bromide to alkyl iodide in situ. The C-I bond is weaker and I is a better leaving group, accelerating |

| Stoichiometry | 1.2 - 1.5 eq. Alkyl Halide | Excess isobutyl bromide accounts for volatility and minor elimination side-reactions. |

| Temperature | 80°C | Sufficient energy to overcome the steric activation barrier without causing rapid decomposition of the aldehyde. |

Standardized Experimental Protocol

Scale: 100 mmol (Representative) Expected Yield: 85-92% Time: 4 - 6 Hours

Reagents & Equipment

-

Reactants: 4-Hydroxybenzaldehyde (12.2 g, 100 mmol), Isobutyl bromide (16.4 g, 120 mmol).

-

Reagents: Anhydrous

(27.6 g, 200 mmol), Potassium Iodide (1.66 g, 10 mmol). -

Solvent: DMF (anhydrous, 100 mL).

-

Apparatus: 250 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Oil Bath, Nitrogen balloon.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry the glassware and purge with Nitrogen (

) to remove ambient moisture (water competes as a nucleophile).

-

-

Phenoxide Formation:

-

Charge the flask with 4-Hydroxybenzaldehyde and DMF. Stir until dissolved.

-

Add anhydrous

in one portion. -

Observation: The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

-

-

Addition of Electrophile:

-

Add Potassium Iodide (KI).

-

Add Isobutyl bromide dropwise via syringe or addition funnel.

-

-

Reaction Phase:

-

Heat the oil bath to 80°C .

-

Monitor via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane).

-

Endpoint: Disappearance of the polar starting material spot (

) and appearance of the non-polar product spot (

-

-

Workup (Quench & Extraction):

-

Cool mixture to RT.

-

Pour the reaction mixture into 500 mL of ice-cold water . (The product will precipitate or oil out; DMF dissolves in water).

-

Extract with Ethyl Acetate (

). -

Wash combined organic layers with:

-

Water (

) to remove residual DMF. -

1M NaOH (

) to remove unreacted phenol. -

Brine (

).

-

-

-

Isolation:

-

Dry organic layer over Anhydrous

. -

Filter and concentrate under reduced pressure (Rotary Evaporator).

-

Result: Pale yellow oil or low-melting solid.

-

Quality Control & Validation

Analytical Checkpoints

| Method | Expected Signal | Interpretation |

| Aldehyde proton (confirms functional group integrity). | ||

| Methine proton ( | ||

| IR Spectroscopy | 1690 cm | Strong C=O stretch (Aldehyde). |

| IR Spectroscopy | 1250 cm | C-O-C asymmetric stretch (Ether). |

Troubleshooting Guide

-

Low Yield / Unreacted Starting Material:

-

Cause: Old/Wet DMF or "clumping" of carbonate.

-

Fix: Use fresh anhydrous DMF. Ensure vigorous stirring to keep the heterogeneous base suspended.

-

-

High Impurity Profile (Elimination):

-

Cause: Temperature too high (>100°C).

-

Fix: Maintain strict 80°C limit. Do not use stronger bases like NaH or t-BuOK, which favor elimination.

-

Safety & Hazards

-

Isobutyl Bromide: Lachrymator and flammable. Handle in a fume hood.

-

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber or heavy nitrile gloves.

-

Potassium Carbonate: Irritant dust. Wear a mask during weighing.

References

-

Williamson, A. W. (1850).[2][3][4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Historical Context).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkylation of phenols).

-

BenchChem. (2025).[5][6] "Preventing elimination side reactions in Williamson synthesis." Technical Support Center.

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."

-

Lumen Learning. "Williamson Ether Synthesis | Organic Chemistry 1."

Sources

- 1. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: 2-Isobutoxy-4-methylbenzaldehyde Stability & Storage

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: OX-2-IBMB-STORAGE

Welcome to the Technical Support Center.

You are likely here because your 2-Isobutoxy-4-methylbenzaldehyde (CAS: 105689-63-2) has shifted from a clear/pale liquid to a yellowed state, or you are observing white solids forming around the cap.

This is a known issue with electron-rich benzaldehydes. The isobutoxy group at the ortho position and the methyl group at the para position activate the aromatic ring, making the aldehyde carbonyl hydrogen particularly susceptible to radical autoxidation .

This guide is not a generic SOP. It is a troubleshooting system designed to reverse existing damage where possible and prevent future degradation.

Module 1: The Enemy – Radical Autoxidation Mechanism

The Issue: You are not fighting a simple reaction with oxygen; you are fighting a radical chain reaction . Once initiated (by light, trace metals, or heat), a single radical can convert thousands of aldehyde molecules into 2-Isobutoxy-4-methylbenzoic acid.

The Mechanism:

-

Initiation: A hydrogen atom is abstracted from the aldehyde group (-CHO), creating an acyl radical.

-

Propagation: This radical reacts with atmospheric oxygen to form a peroxy radical, which steals a hydrogen from another aldehyde molecule.

-

The Result: This creates a Peracid intermediate, which then disproportionates to form the carboxylic acid (the white solid you might see).

Visualizing the Pathway:

Figure 1: The autoxidation cascade. Note that the 'Peracid' intermediate is a potent oxidant that accelerates the degradation of remaining aldehyde.

Module 2: Storage Protocol (The "Zero-Oxidation" Standard)

To stop the mechanism above, you must break the "Fire Triangle" of autoxidation: Oxygen, Light, and Heat .

The Protocol

| Parameter | Standard Practice | Expert Recommendation (Why?) |

| Atmosphere | Nitrogen Flush | Argon Blanket. Argon is heavier than air and settles over the liquid surface, creating a physical barrier. Nitrogen can mix with air more easily if the seal is imperfect. |

| Container | Clear Glass | Amber Glass + Parafilm. Light (UV) is a primary initiator of the radical cleavage. Amber glass blocks UV.[1] Parafilm acts as a secondary seal against oxygen diffusion. |

| Temperature | Room Temp | 2°C – 8°C (Refrigerated). Radical propagation rates drop significantly at lower temperatures. |

| Headspace | Variable | Minimized. Transfer to smaller vials as you consume the reagent. Large headspace = large oxygen reservoir. |

Self-Validating Seal Check:

-

The "Pop" Test: If storing under Argon/Nitrogen in a septum-sealed vial, you should see a slight positive pressure (septum bulging slightly out) or neutral pressure. If the septum is sucked in, your vial has cooled and contracted, potentially pulling in outside air. Always re-gas after cooling down.

Module 3: Troubleshooting & Recovery

Scenario A: "The liquid has turned yellow, but no solids are visible."

-

Diagnosis: Early-stage oxidation. Trace dicarbonyls or conjugated impurities are forming.

-

Action: Distillation is likely overkill. Proceed with experiment, but use a 5-10% excess of the aldehyde to account for purity loss.

Scenario B: "There is a white crust or solid precipitate."

-

Diagnosis: Significant conversion to 2-Isobutoxy-4-methylbenzoic acid. The acid is catalyzing further decomposition.

-

Action: You must remove the acid before use.

Recovery Protocol: The "Bicarbonate Wash" (Rapid)

Use this for <10g quantities when you need to run a reaction immediately.

-

Dissolve: Dilute your aldehyde in a non-polar solvent (e.g., Diethyl Ether or Ethyl Acetate).

-

Wash: Extract with 10% Aqueous Sodium Bicarbonate (NaHCO₃) .

-

Self-Validation: Watch for bubbles (CO₂).

-

Logic: Acid + NaHCO₃ → Sodium Salt (Water Soluble) + CO₂. The aldehyde stays in the organic layer.

-

-

Dry: Wash organic layer with brine, dry over MgSO₄, and concentrate.

Recovery Protocol: The "Bisulfite Deep Clean" (High Purity)

Use this if the aldehyde is very old or dark brown.

-

Form Adduct: Shake impure aldehyde with saturated Sodium Bisulfite (NaHSO₃) solution.

-

Observation: A white solid (bisulfite adduct) will precipitate or form a thick emulsion.

-

-

Wash: Wash the solid/aqueous phase with ether (removes non-aldehyde organic impurities).

-

Regenerate: Treat the solid adduct with Sodium Carbonate (Na₂CO₃) or dilute acid to release the pure aldehyde.

Figure 2: Rapid purification workflow using the Bicarbonate Wash method.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this aldehyde in a plastic (polyethylene) bottle? A: No. Polyethylene is permeable to oxygen over time. Always use glass (borosilicate) with a rigid cap or a Teflon-lined septum. Plasticizers from the bottle can also leach into the aldehyde.

Q: I need to heat this aldehyde for a reaction. Will it oxidize? A: Yes, rapidly. If your reaction requires heat (>50°C), you must degas your reaction solvent first (sparge with Nitrogen/Argon for 15 mins) and run the reaction under an inert balloon. The combination of Heat + Oxygen will destroy your starting material before the desired reaction completes.

Q: How do I calculate the exact purity without running an NMR? A: Titration. You can perform a functional group titration using Hydroxylamine Hydrochloride. The reaction releases HCl, which you titrate with a standard base.

-

Reaction: R-CHO + NH₂OH·HCl → R-CH=N-OH + H₂O + HCl

-

Validation: Compare the moles of HCl produced to the theoretical moles of aldehyde.

References

-

Radical Chain Mechanism of Aldehyde Autoxid

- Source: LibreTexts Chemistry / UC Riverside

- Context: Detailed breakdown of the initiation, propagation, and termination steps in aldehyde oxid

-

Purific

-

Safety & Handling of Benzaldehyde Deriv

- Source: Fisher Scientific SDS (Isobutyraldehyde)

- Context: General handling, storage stability, and incompatibility with oxidizing agents for similar aldehyde structures.

Sources

Technical Support Center: A Guide to Optimizing the Formylation of 3-Isobutoxytoluene

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted benzaldehydes. Specifically, we address the common challenges encountered during the formylation of 3-isobutoxytoluene, a critical step for producing valuable intermediates like 4-isobutoxy-2-methylbenzaldehyde. Our focus is on providing actionable, field-tested insights to enhance reaction yield, improve regioselectivity, and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is most effective for a substituted alkoxy-toluene like 3-isobutoxytoluene?

The choice of formylation method is critical and depends on factors like desired regioselectivity, substrate reactivity, and available reagents. For an electron-rich substrate such as 3-isobutoxytoluene, several methods are viable, but they are not created equal.

-

Vilsmeier-Haack Reaction: This is often the preferred method. It utilizes N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) to create the "Vilsmeier reagent," a mild electrophile.[1][2] This method is highly effective for activated aromatic rings, such as those with alkoxy substituents, and generally offers good yields under relatively mild conditions.[2][3]

-

Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid catalyst (e.g., TiCl₄, SnCl₄).[4][5] It is also well-suited for electron-rich aromatics and can provide excellent yields.[6][7] The choice of Lewis acid can sometimes be tuned to influence regioselectivity.

-

Gattermann Reaction: This reaction uses a source of cyanide (e.g., Zn(CN)₂) and HCl.[8][9] While effective for many phenol ethers, it involves highly toxic reagents and is often superseded by the Vilsmeier-Haack or Rieche methods for convenience and safety.[10]

-

Gattermann-Koch & Reimer-Tiemann Reactions: The Gattermann-Koch reaction (using CO and HCl) is generally not applicable to phenol ethers.[8] The Reimer-Tiemann reaction is primarily used for phenols and often results in a mixture of ortho and para isomers, which can be difficult to control for this substrate.[11]

Recommendation: Start with the Vilsmeier-Haack reaction due to its reliability, use of common laboratory reagents, and extensive documentation for activated systems.

Q2: What is the expected major product from the formylation of 3-isobutoxytoluene?

The regiochemical outcome is dictated by the directing effects of the two substituents: the isobutoxy group (-OiBu) and the methyl group (-Me).

-

Isobutoxy Group: As a strong activating, ortho-, para-director, it strongly favors electrophilic substitution at the C4 (para) and C2/C6 (ortho) positions.

-

Methyl Group: As a weaker activating, ortho-, para-director, it favors substitution at the C2/C4/C6 positions.

The powerful activating and para-directing effect of the alkoxy group typically dominates. Therefore, the major product is expected to be 4-isobutoxy-2-methylbenzaldehyde , where formylation occurs para to the isobutoxy group and ortho to the methyl group. A significant side product is often 2-isobutoxy-4-methylbenzaldehyde , resulting from formylation ortho to the isobutoxy group.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the Vilsmeier-Haack formylation of 3-isobutoxytoluene.

Issue 1: Low or No Product Yield

Symptom: After work-up, you recover mostly starting material or obtain a product yield significantly below expectations.

| Possible Cause | Scientific Rationale & Troubleshooting Steps |

| Moisture Contamination | The Vilsmeier reagent (chloroiminium salt) is highly electrophilic and reacts readily with water, quenching it before it can react with the aromatic substrate.[12] Solution: Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |

| Improper Reagent Formation | The Vilsmeier reagent must be pre-formed correctly. The reaction between DMF and POCl₃ is exothermic and requires controlled conditions. Solution: Prepare the reagent in situ by adding POCl₃ dropwise to chilled DMF (0 °C).[13] A white precipitate should form, indicating successful reagent generation. Allow it to stir for 30-60 minutes at 0 °C before adding the substrate.[13] |

| Insufficient Reaction Temperature | While the initial reagent formation is done at low temperatures, the subsequent electrophilic aromatic substitution may require thermal energy to overcome the activation barrier. Solution: After adding 3-isobutoxytoluene at a low temperature, slowly warm the reaction to room temperature and then gently heat (e.g., 50-70 °C).[14] Monitor the reaction progress using TLC or GC-MS to find the optimal temperature and time. |

| Substrate Not Activated Enough | Although unlikely for this substrate, if the reaction is not proceeding, it indicates the electrophile is not strong enough or the nucleophile (the arene) is not reactive enough under the conditions. Solution: While the DMF/POCl₃ system is standard, switching to a more potent formylating system like the Rieche reaction with TiCl₄ could be considered as an alternative.[6] |

Issue 2: Poor Regioselectivity (Isomer Mixture)

Symptom: Your purified product is a mixture of 4-isobutoxy-2-methylbenzaldehyde and 2-isobutoxy-4-methylbenzaldehyde, making isolation of the desired isomer difficult and reducing its yield.

| Possible Cause | Scientific Rationale & Troubleshooting Steps |

| Thermodynamic vs. Kinetic Control | Higher reaction temperatures can provide enough energy to overcome the steric hindrance at the ortho position (C2), leading to a greater proportion of the thermodynamically stable isomers. The para-substituted product is often the kinetically favored product due to lower steric hindrance. |

| Solution: Maintain a lower reaction temperature (e.g., 40-50 °C). This will favor the kinetic product, which is typically the less sterically hindered isomer formed para to the large isobutoxy group. | |

| Solvent Effects | The polarity of the solvent can influence the transition state of the electrophilic attack, subtly altering the ortho/para ratio. |

| Solution: While the reaction is often run neat or with excess DMF as the solvent, using an inert co-solvent like 1,2-dichloroethane (DCE) might influence selectivity. Experiment with different non-polar aprotic solvents. |

Issue 3: Formation of Tar/Polymer

Symptom: The reaction mixture becomes dark brown or black, and a significant amount of intractable tar is produced during work-up.

| Possible Cause | Scientific Rationale & Troubleshooting Steps |

| Excessive Reagent Stoichiometry | Using a large excess of the Vilsmeier reagent or allowing the reaction to proceed for too long can lead to side reactions, including di-formylation or polymerization of the activated aromatic ring.[11] |

| Solution: Use a controlled stoichiometry. A typical starting point is 1.1 to 1.5 equivalents of POCl₃ relative to the substrate, with DMF in slight excess. Refer to the detailed protocol below. | |

| High Reaction Temperature | Overheating can accelerate decomposition and polymerization pathways.[11] Localized hotspots from a too-rapid addition of reagents can also be a cause. |

| Solution: Ensure slow, dropwise addition of both POCl₃ (during reagent formation) and the substrate. Maintain controlled heating with an oil bath and vigorous stirring to ensure even temperature distribution. Do not exceed the optimal temperature determined by reaction monitoring. |

Visualized Workflows and Mechanisms

Troubleshooting Logic for Low Yield

Caption: Troubleshooting workflow for low yield.

Mechanism of the Vilsmeier-Haack Reaction

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack Formylation

This protocol is designed to favor the formation of 4-isobutoxy-2-methylbenzaldehyde.

Materials:

-

3-isobutoxytoluene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous (optional solvent)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a thermometer, a nitrogen inlet, and a magnetic stirrer.

-

Reagent Formation: To the flask, add anhydrous DMF (3.0 equivalents). If using a co-solvent, add anhydrous DCE at this stage. Cool the flask to 0 °C in an ice-water bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[13]

-

After the addition is complete, stir the mixture at 0 °C for an additional 45 minutes. The formation of a thick white precipitate is indicative of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 3-isobutoxytoluene (1.0 equivalent) in a minimal amount of anhydrous DCE (if used) and add it dropwise to the cold Vilsmeier reagent slurry over 20 minutes.

-

Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath to 50-60 °C.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) or GC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.

-

Carefully and slowly pour the reaction mixture into the ice/bicarbonate slurry. Caution: This quench is exothermic and will release gas. Perform in a well-ventilated fume hood.

-

Stir the quenched mixture for 30 minutes until all the ice has melted and gas evolution has ceased.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired aldehyde product.

References

-

Rieche, A., Gross, H., & Höft, E. (1960). Über die Umsetzung von Aromaten mit Dichlor-methyl-alkyl-äthern in Gegenwart von Lewis-Säuren. Chemische Berichte, 93(1), 88-94. [Link]

-

Cantillo, D., & Kappe, C. O. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(1), 138-143. [Link]

-

Wikipedia. (2023). Duff reaction. [Link]

-

SynArchive. (n.d.). Rieche Formylation. [Link]

-

Organic Chemistry Portal. (n.d.). Rieche Formylation. [Link]

-

SynArchive. (n.d.). Duff Reaction. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. [Link]

-

Wikipedia. (2023). Gattermann reaction. [Link]

-

Castillo-Moro, A., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(42), 10120-10127. [Link]

-

Organic Process Research & Development. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. [Link]

-

BYJU'S. (n.d.). Gattermann reaction examples. [Link]

-

Gattermann reaction. (2020, May 11). In Wikipedia. [Link]

-

All About Chemistry. (2020, July 7). Gatterman Formylation. [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

-

DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

-

Wikipedia. (2023). Formylation. [Link]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. One moment, please... [chemistrysteps.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Rieche formylation - Wikipedia [en.wikipedia.org]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. openscholar.dut.ac.za [openscholar.dut.ac.za]

Technical Support Center: Purification of Oily 2-Isobutoxy-4-methylbenzaldehyde

Ticket ID: #PUR-ALDEHYDE-084 Subject: Troubleshooting Oily Residues of Lipophilic Benzaldehydes Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

You are encountering a common challenge with 2-Isobutoxy-4-methylbenzaldehyde . Unlike simple benzaldehyde, the isobutoxy group adds significant lipophilicity and steric bulk, often preventing the compound from crystallizing into a neat solid. The "oily residue" is likely a mixture of the desired aldehyde, residual high-boiling solvents, and potential oxidation byproducts (benzoic acids).

This guide provides three field-proven purification protocols, ranked by specificity and scalability.

Module 1: The "Chemical Reset" (Bisulfite Adduct Method)

Best For: Isolating the aldehyde from non-carbonyl impurities (starting materials, over-alkylated byproducts) without high heat. The Science: Sodium bisulfite attacks the carbonyl carbon to form a water-soluble (or solid) hydroxy-sulfonate adduct.[1] Impurities remain in the organic phase.

Protocol 1.0: Bisulfite Extraction

| Step | Action | Technical Note |

| 1 | Dilution | Dissolve the oily residue in 3 volumes of Ethyl Acetate . Do not use ether (volatility issues) or DCM (emulsion risk).[1] |

| 2 | Adduct Formation | Add 2 equivalents of saturated aqueous NaHSO₃ (freshly prepared). |

| 3 | Phase Contact | CRITICAL: Stir vigorously for >4 hours. Lipophilic aldehydes react slowly due to the biphasic nature. |

| 4 | Separation | Scenario A (Solid forms): Filter the white precipitate.[1][2] Wash with Et₂O.Scenario B (No solid): The adduct may be soluble in water due to the sulfonic acid group. Separate the layers. Keep the Aqueous Layer . |

| 5 | Wash | Wash the adduct (solid or aqueous phase) with fresh organic solvent to remove non-aldehyde impurities. |

| 6 | Regeneration | Treat the adduct with 10% Na₂CO₃ (pH ~10-12) or 1M H₂SO₄ .[1] Stir until the oil separates. |

| 7 | Isolation | Extract the regenerated oil into Et₂O, dry over MgSO₄, and concentrate. |

Troubleshooting the Bisulfite Method

Q: "I added bisulfite, but I just got a sticky gum, not a filterable solid." A: This is classic behavior for isobutoxy derivatives.[1] The lipophilic tail prevents clean crystallization of the salt.

-

Fix: Do not filter. Treat the "gum" as the aqueous phase. Decant the organic supernatant (impurities), rinse the gum with ether, then add water and base to regenerate the aldehyde directly from the gum.

Q: "The regeneration yield is low." A: You likely didn't wait long enough during hydrolysis.[1] The steric bulk of the isobutoxy group at the ortho position (relative to the ring or other substituents) can retard the breakdown of the adduct. Warm the regeneration mixture slightly (40°C) to accelerate the release.

Module 2: The "Thermal Filter" (High-Vacuum Distillation)

Best For: Large-scale purification where the compound is thermally stable.[1] The Science: Boiling point reduction via vacuum prevents thermal decomposition.

Protocol 2.0: Vacuum Distillation Setup

-

Equipment: Kugelrohr apparatus or Short-path distillation head.

-

Vacuum Requirement: < 1.0 mmHg (High Vacuum).

-

Estimated BP: ~130–150°C @ 0.5 mmHg (Extrapolated from 4-isobutoxybenzaldehyde).[1]

Workflow Diagram:

Figure 1: Logic flow for fractional vacuum distillation of sensitive aldehydes.

Troubleshooting Distillation

Q: " The oil turned into a black tar before distilling." A: This indicates oxidation or polymerization .[1]

-

Cause: Air leaks or acidic impurities in the pot.

-

Fix:

-

Pre-wash the crude oil with 5% NaHCO₃ to remove any benzoic acid (which catalyzes decomposition).[1]

-

Add a radical inhibitor (e.g., BHT, 0.1%) to the distillation pot.

-

Bleed Nitrogen/Argon into the capillary, not air.

-

Module 3: The "Physical Filter" (Chromatography)

Best For: Small scales (<5g) or when the bisulfite method fails.[1] The Science: Separation based on polarity. Aldehydes are moderately polar.[1]

Protocol 3.0: Silica Gel Flash Chromatography

-

Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

-

Mobile Phase: Hexane:Ethyl Acetate gradient.

-

Detection: UV (254 nm) or DNP Stain (Aldehydes turn orange/red).[1]

Q: "The aldehyde streaks on the column." A: Benzaldehydes can oxidize on the silica surface due to its slight acidity.

-

Fix: Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize acid sites before loading your sample.

Module 4: Storage & Stability (Preventing Recurrence)